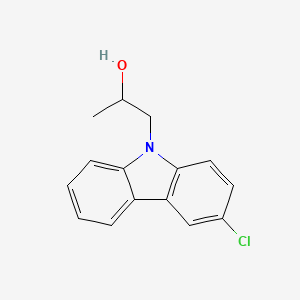
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol is a chemical compound with the molecular formula C15H14ClNO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol typically involves the reaction of 3-chlorocarbazole with an appropriate propanol derivative. One common method includes the use of 3-chlorocarbazole and 2-propanol in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular pathways and targets are still under investigation, but its effects on cellular processes are of significant interest .
Comparison with Similar Compounds
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol can be compared with other carbazole derivatives, such as:
3,6-Dichloro-9H-carbazole: This compound has similar structural features but with additional chlorine atoms, which may alter its reactivity and applications.
9-(Prop-2-yn-1-yl)-9H-carbazole: This derivative has an alkyne group, making it useful in click chemistry and other synthetic applications.
(3-Chloro-9H-carbazol-9-yl)methanol: This compound is structurally similar but with a hydroxyl group instead of a propanol chain, affecting its solubility and reactivity.
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-(3-chlorocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C15H14ClNO/c1-10(18)9-17-14-5-3-2-4-12(14)13-8-11(16)6-7-15(13)17/h2-8,10,18H,9H2,1H3 |
InChI Key |
HDRKRXOQDXXAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10911714.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile](/img/structure/B10911721.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-methoxy-2-phenylacetohydrazide](/img/structure/B10911730.png)
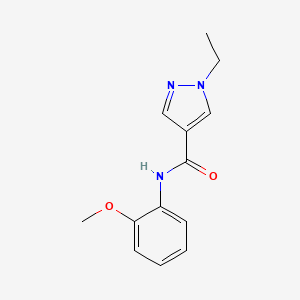
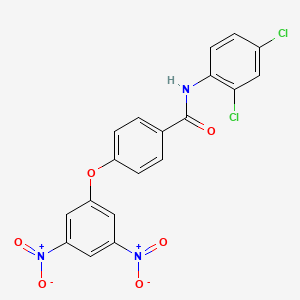
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911751.png)
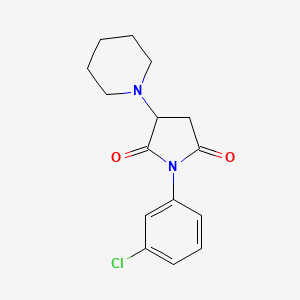

![6-cyclopropyl-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911770.png)
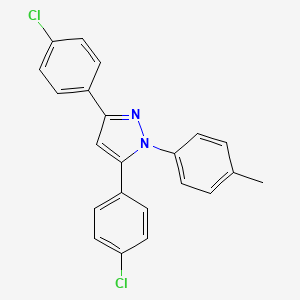
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911775.png)
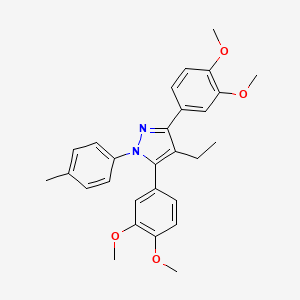
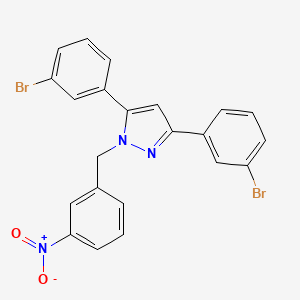
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10911785.png)
